CR-6086 sodium is a novel compound recognized for its potent antagonistic effects on the prostanoid EP4 receptor, which is implicated in various inflammatory conditions. This compound has shown promising immunomodulatory properties and disease-modifying effects in preclinical models, particularly in the context of rheumatoid arthritis and other immune-mediated inflammatory diseases. CR-6086 sodium operates distinctly from traditional cyclooxygenase inhibitors, offering a targeted therapeutic approach with a high affinity for the human EP4 receptor, characterized by a half-maximal inhibitory concentration of 22 nM and a binding affinity of 16.6 nM .
CR-6086 sodium is classified as a small molecule drug, specifically an EP4 antagonist. It has been developed for therapeutic applications in treating conditions such as rheumatoid arthritis and osteoarthritis, currently undergoing clinical trials . The compound's molecular formula is , with a molecular weight of 494.49 g/mol.
The synthesis of CR-6086 sodium involves several key steps:
These synthetic methods emphasize the importance of precise control over reaction conditions to achieve high purity and yield.
CR-6086 sodium features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The IUPAC name for this compound is Sodium (R)-4-(1-(6-(4-(trifluoromethyl)benzyl)-6-azaspiro[2.5]octane-5-carboxamido)cyclopropyl)benzoate.
Key structural data includes:
CR-6086 sodium primarily interacts with the EP4 receptor through competitive binding, inhibiting the action of prostaglandin E2 (PGE2). This antagonistic action leads to decreased cyclic adenosine monophosphate levels within cells, which is crucial for mediating inflammatory responses .
The compound's mechanism involves:
CR-6086 sodium exerts its pharmacological effects by blocking the EP4 receptor, which plays a significant role in mediating inflammation and pain signals. Upon binding to the receptor, it prevents PGE2 from activating downstream signaling pathways that lead to inflammatory responses.
Key points include:
These properties are critical for ensuring effective storage and handling during research and clinical applications.
CR-6086 sodium has been primarily investigated for its potential therapeutic applications in:
Moreover, its unique mechanism as an EP4 antagonist opens avenues for research into other inflammatory conditions where modulation of prostaglandin pathways may be beneficial .
CR-6086 sodium (vorbipiprant sodium) is an advanced small molecule therapeutic agent targeting the prostaglandin E2 receptor EP4 subtype. This sodium salt formulation enhances the physicochemical properties of the free acid form, optimizing it for pharmaceutical development. As a selective EP4 antagonist, it modulates key inflammatory and immunooncological pathways, positioning it for applications in autoimmune disorders and oncology. Its development represents a convergence of targeted molecular design and pharmaceutical salt optimization strategies.
CR-6086 sodium is the sodium salt of (R)-4-(1-(6-(4-(trifluoromethyl)benzyl)-6-azaspiro[2.5]octane-5-carboxamido)cyclopropyl)benzoic acid. The compound features a stereospecific R-configuration at the spirocyclic amine-carbon bond, which is critical for EP4 receptor binding affinity. The molecular structure integrates:
Synonyms: Vorbipiprant sodium; CR-6086 Na; CR6086 sodium salt [3]
Molecular Specifications:
Elemental Composition: C 66.09%, H 5.76%, F 12.06%, N 5.93%, O 10.16% (free acid) [3]
Stereochemical Properties:
Absolute Configuration: Validated by X-ray crystallography and chiral HPLC [5]
Physicochemical Profile:
pKa: Carboxylate group = 4.2 ± 0.2 (determined by potentiometric titration) [3] [5]
Spectroscopic Identifiers:
Table 1: Structural and Biophysical Characterization Data
Parameter | Value | Analytical Method | |
---|---|---|---|
Molecular Weight (Free Acid) | 472.51 g/mol | High-resolution MS | |
Melting Point | 192-195°C (dec.) | Differential Scanning Calorimetry | |
Crystalline Form | Polymorph Form I (thermodynamically stable) | XRPD | |
EP4 Binding Affinity (Ki) | 16.6 nM | Radioligand displacement assay | |
Selectivity (vs EP1/EP2/EP3) | >300-fold | Functional cAMP assays | |
IC₅₀ IL-6 Inhibition | 70 nM | Human macrophage assay | [1] [3] [5] |
The development of CR-6086 sodium emerged from systematic structure-activity relationship (SAR) studies targeting the EP4 receptor. Initial lead compounds were modified to address metabolic instability and limited oral bioavailability. The spirocyclic amine core was identified as a key structural motif conferring:
WO2022111222A1 (2022): Claims specific amide derivatives as EP4 antagonists with improved pharmacokinetics, explicitly covering CR-6086 sodium's molecular architecture [9]
Therapeutic Indication Expansion:
Oncology Repurposing (2021): Phase 2 trials initiated in MSS colorectal cancer (NCT05118446) and gastric adenocarcinoma based on immunomodulatory mechanisms [4] [7]
Key Clinical Findings:
Table 2: Development Timeline and Intellectual Property Status
Year | Milestone | Patent/Clinical Reference |
---|---|---|
2004 | Broad cycloalkylamine modulator patents filed | WO2005020899A2 [2] |
2017 | Phase 1 trial initiation in healthy volunteers | EUDRACT 2016-004439-34 |
2018 | Phase 2a RA trial completion | NCT03163966 [4] |
2021 | Orphan drug designation for gastric cancer | EU/3/21/2508 |
2022 | Composition patent for sodium salt formulation | WO2022111222A1 [9] |
2024 | Phase 2 colorectal cancer data presentation | ASCO 2024 Abstract 3560 [7] |
The sodium counterion significantly modifies the pharmaceutical profile of CR-6086 compared to its free acid form. Key advantages include:
pH-solubility profile shows optimal dissolution between pH 6.0-7.5, minimizing gastric precipitation [3] [10]
Solid-State Stability:
Photostability: No degradation after 1.2 million lux-hours exposure [10]
Formulation Compatibility:
Excipient Interactions: No observable incompatibility with microcrystalline cellulose, croscarmellose sodium, or magnesium stearate [10]
Biological Implications:
Table 3: Comparative Properties of Salt Forms
Property | CR-6086 Free Acid | CR-6086 Sodium Salt | |
---|---|---|---|
Melting Point | 198-201°C | 192-195°C | |
Water Solubility (25°C) | 0.08 mg/mL | 14.2 mg/mL | |
Log D (pH 7.4) | 3.5 | 1.8 (ionized species) | |
Plasma Protein Binding | 98.2% | 97.9% | |
Caco-2 Permeability (×10⁻⁶ cm/s) | 12.3 | 10.8 | |
Accelerated Stability (40°C/6mo) | 88% intact | 98.5% intact | [3] [5] [10] |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0
CAS No.: 22514-60-9